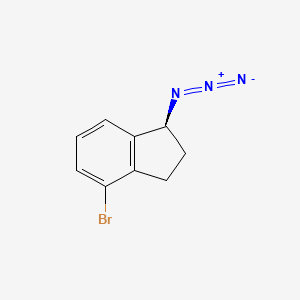

(1S)-1-Azido-4-bromo-2,3-dihydro-1H-indene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(1S)-1-Azido-4-bromo-2,3-dihydro-1H-indene is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. It is a versatile compound that has been used in various research applications, including drug discovery, chemical biology, and organic synthesis.

Applications De Recherche Scientifique

Chiral Serotonin Uptake Inhibitors

The compound (1S)-1-Azido-4-bromo-2,3-dihydro-1H-indene and its related chiral 1-substituted 2,3-dihydro-1H-indenes have been investigated for their potential as serotonin uptake inhibitors. The absolute configuration of one such inhibitor, (+)-cis-2,3-dihydro-2[(methylamino)methyl]-1-[4-(trifluoromethyl)phenoxy]-1H-indene hydrochloride, was established as 1S,2S using circular dichroism spectrum analysis (Michals & Smith, 1993).

Structural and Vibrational Studies

The molecular structure and vibrational properties of 2,3-dihydro-1H-indene, a derivative of (1S)-1-Azido-4-bromo-2,3-dihydro-1H-indene, have been examined through density functional theory calculations. These studies provide insights into the reactivity and polar nature of these molecules, potentially informing their applications in chemical synthesis (Prasad et al., 2010).

Synthesis of Novel Ligands and Metallocenes

Research has also focused on the synthesis of novel ligands containing azole fragments bonded with cyclopentadienyl via nitrogen, starting from compounds like 2-bromo-1H-indene, closely related to (1S)-1-Azido-4-bromo-2,3-dihydro-1H-indene. These studies are significant for developing new semisandwich complexes of zirconium and hafnium, which have applications in catalysis (Lebedev et al., 2009).

Organic Semiconductor Materials

Derivatives of 1H-indene, similar to (1S)-1-Azido-4-bromo-2,3-dihydro-1H-indene, have been used in the synthesis of carbon-bridged phenylenevinylene compounds. These compounds show promising properties for use as ambipolar organic semiconductor materials, which could be relevant in electronics (Zhu et al., 2009).

Enantioselective Synthesis and Biocatalysis

The enantioselective synthesis of (1S)-1-Azido-4-bromo-2,3-dihydro-1H-indene derivatives has been studied, including their use as intermediates in the synthesis of biologically active compounds. Biocatalysis using enzymes like lipases has been employed to resolve racemates of these compounds, contributing to pharmaceutical chemistry (Prysiazhnuk et al., 2021).

Propriétés

IUPAC Name |

(1S)-1-azido-4-bromo-2,3-dihydro-1H-indene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrN3/c10-8-3-1-2-7-6(8)4-5-9(7)12-13-11/h1-3,9H,4-5H2/t9-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXXGBORJZUJVFL-VIFPVBQESA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1N=[N+]=[N-])C=CC=C2Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2=C([C@H]1N=[N+]=[N-])C=CC=C2Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1S)-1-Azido-4-bromo-2,3-dihydro-1H-indene | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(2-methylpropylcarbamoyl)phenyl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide](/img/structure/B2463730.png)

![N-(3-methoxyphenyl)-2-{[1-(2-oxo-2-piperidin-1-ylethyl)-1H-indol-3-yl]thio}acetamide](/img/structure/B2463733.png)

![1,2-dimethyl-3-(2-oxo-2-phenylethyl)-1H-benzo[d]imidazol-3-ium bromide](/img/structure/B2463734.png)

![N-[[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]naphthalene-1-carboxamide](/img/structure/B2463737.png)

![2-(7-isopropyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(3-methylpyridin-2-yl)acetamide](/img/structure/B2463738.png)

![Ethyl 4-oxo-4,6-dihydropyrimido[1,2-b]indazole-3-carboxylate](/img/structure/B2463745.png)

![5-methyl-N-(4-phenoxyphenyl)furo[3,2-b]pyridine-2-carboxamide](/img/structure/B2463749.png)